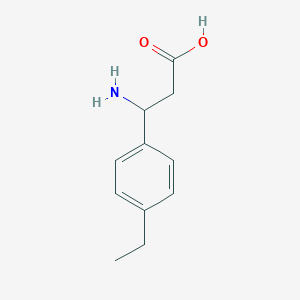

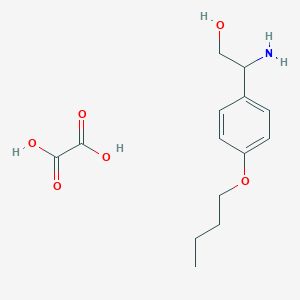

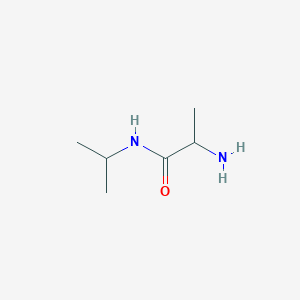

![molecular formula C7H8N6O4S2 B111288 5-[(5-Amino-1,3,4-thiadiazol-2-YL)methyl]-1,3,4-thiadiazol-2-ylamine oxalate CAS No. 1177328-21-0](/img/structure/B111288.png)

5-[(5-Amino-1,3,4-thiadiazol-2-YL)methyl]-1,3,4-thiadiazol-2-ylamine oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5-substituted 1,3,4-thiadiazoles has been explored through various methods. For instance, the synthesis of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine was achieved and characterized using NMR, IR, DSC, and X-ray crystallography . Another study reported the electrochemical oxidative intramolecular N-S bond formation as a facile and efficient protocol for constructing 3-substituted 5-amino-1,2,4-thiadiazoles . Additionally, the synthesis of novel 2-amino-[1,3,4]thiadiazole derivatives with growth stimulant activity was based on the alkylation and acetylation of synthesized thiadiazoles .

Molecular Structure Analysis

The molecular structure of various 1,3,4-thiadiazole derivatives has been determined using X-ray diffraction. The crystal structure of 5-(2'-aminophenyl)-2-dimethylamino-1,3,4-thiadiazole revealed a planar molecule with a dihedral angle of 8.9° between the thiadiazole and phenyl rings . Similarly, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized, and its electronic properties were calculated using density functional theory (DFT) . The crystal and molecular structure of 5-amino-2-thiol-1,3,4-thiadiazole also provided insights into the planarity and aromaticity of the thiadiazole ring .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-thiadiazole derivatives has been studied in various contexts. For example, 5-substituted 2-amino-1,3,4-thiadiazoles were transformed into 2-bromo derivatives, which were then reacted with N,N-dialkylaminoethylamines or N-methylpiperazine to afford amino-1,3,4-thiadiazole derivatives with pharmacological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives have been extensively characterized. The compound synthesized in exhibited intermolecular hydrogen bonds and strong π-interaction, with measured impact sensitivity and friction sensitivity. The study in provided a comparison between observed and DFT-calculated structural and geometrical data, revealing the presence of N-H...N hydrogen bonding and strong conjugative interactions. The compound's polarizability and potential application as a nonlinear optical (NLO) material were also discussed. The crystal structure of 5-amino-2-thiol-1,3,4-thiadiazole indicated the existence of the compound in the thione form and the presence of short S-S intramolecular contacts .

Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

- Research has explored the synthesis of various heterocyclic compounds, including the utilization of thiadiazoles like 5-[(5-Amino-1,3,4-thiadiazol-2-yl)methyl]-1,3,4-thiadiazol-2-ylamine oxalate. These compounds are valuable in creating diverse molecular structures for potential applications in medicinal chemistry and materials science (Levin, Shvink, & Kukhtin, 1964).

Antimicrobial Activity Research

- Thiadiazoles, including derivatives similar to the compound , have been investigated for their potential antimicrobial properties. This research is significant in the development of new antimicrobial agents, which could have a range of applications in healthcare and biotechnology (Taha, 2008).

Fungicidal Activity Studies

- Certain thiadiazole compounds have been synthesized and tested for their fungicidal activity. This research is particularly relevant in agriculture and environmental science, where such compounds could be used in the development of new fungicides to protect crops and control fungal diseases (Fan et al., 2010).

Photodynamic Therapy in Cancer Treatment

- Thiadiazole derivatives have been investigated for their use in photodynamic therapy, particularly in the treatment of cancer. The ability of these compounds to generate singlet oxygen upon exposure to light makes them potential candidates for targeted cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Structural Analysis in Chemistry

- The structure and properties of thiadiazole compounds have been a subject of research, contributing to a better understanding of their chemical behavior and potential applications. This is crucial in the field of synthetic chemistry and material science (Russo, Santagati, & Santagati, 1978).

Direcciones Futuras

The 1,3,4-thiadiazoles have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Future research may focus on exploring the structural modifications on different thiadiazole derivatives for various pharmacological activities .

Mecanismo De Acción

Target of Action

The primary target of 5-[(5-Amino-1,3,4-thiadiazol-2-YL)methyl]-1,3,4-thiadiazol-2-ylamine Oxalate is the urease enzyme . Urease is a nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It plays a critical role in the survival of certain bacteria, including Helicobacter pylori .

Mode of Action

The compound interacts with the urease enzyme, inhibiting its activity . The molecular docking simulation shows that the compound could interact well with the active site of the urease enzyme . This interaction results in the inhibition of the enzyme, thereby preventing the conversion of urea to ammonia and carbon dioxide .

Biochemical Pathways

The inhibition of the urease enzyme affects the urea cycle, a biochemical pathway that produces ammonia from urea . This disruption can lead to a decrease in pH, which is detrimental to the survival of Helicobacter pylori .

Result of Action

The primary result of the compound’s action is the inhibition of the urease enzyme . This inhibition prevents the conversion of urea to ammonia and carbon dioxide, disrupting the survival mechanisms of certain bacteria, including Helicobacter pylori . This makes the compound a potential candidate for the treatment of infections caused by this bacterium .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the efficacy of the compound might be affected by the pH of the stomach, where Helicobacter pylori resides . .

Propiedades

IUPAC Name |

5-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3,4-thiadiazol-2-amine;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6S2.C2H2O4/c6-4-10-8-2(12-4)1-3-9-11-5(7)13-3;3-1(4)2(5)6/h1H2,(H2,6,10)(H2,7,11);(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZGNXKXUMSSIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NN=C(S1)N)C2=NN=C(S2)N.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N6O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

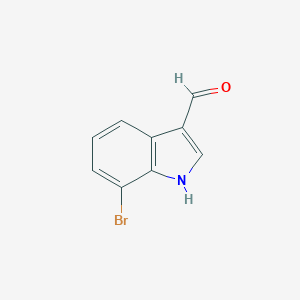

![8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B111234.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B111259.png)